Ethyl 2-aminoindolizine-1-carboxylate
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Overview
Description
Ethyl 2-aminoindolizine-1-carboxylate is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and are often used in medicinal chemistry. This compound features an indolizine core with an ethyl ester and an amino group, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
Ethyl 2-aminoindolizine-1-carboxylate is a derivative of indole , a heterocyclic aromatic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways
Result of Action
Given the diverse biological activities of indole derivatives , it is likely that this compound may have a wide range of molecular and cellular effects
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which are structurally similar to Ethyl 2-aminoindolizine-1-carboxylate, have various biological activities . They can interact with multiple receptors and participate in a variety of biochemical reactions .
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives have been found to bind with high affinity to multiple receptors, which could suggest a similar mechanism for this compound .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at 4 degrees Celsius .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-aminoindolizine-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of 2-aminoindolizine-1-carbonitrile with ethyl chloroformate under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be used to facilitate the reaction, and advanced purification techniques like chromatography are employed to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-aminoindolizine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: 2-aminoindolizine-1-carboxylic acid.
Reduction: 2-aminoindolizine-1-methanol.
Substitution: Various substituted indolizines depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-aminoindolizine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Comparison with Similar Compounds
Ethyl 2-aminoindolizine-1-carboxylate can be compared with other indolizine derivatives:
2-aminoindolizine-1-carbonitrile: Similar structure but with a nitrile group instead of an ester.
Ethyl 2-aminoindole-3-carboxylate: Contains an indole core instead of indolizine, leading to different biological activities.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester .
This compound is unique due to its specific substitution pattern, which influences its reactivity and biological properties. Its versatility makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 2-aminoindolizine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)10-8(12)7-13-6-4-3-5-9(10)13/h3-7H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTBIGMLTCRRNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C=C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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